

A Comparative Guide to MCT1 Inhibitors: AR-C141990 Hydrochloride vs. AZD3965

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Compound of Interest

Compound Name: AR-C141990 hydrochloride

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Monocarboxylate transporter 1 (MCT1) has emerged as a critical target in cancer therapy due to its role in facilitating the transport of lactate, a key metabolite in the tumor microenvironment. Inhibiting MCT1 disrupts the metabolic symbiosis between glycolytic and oxidative cancer cells, leading to intracellular acidification and reduced tumor growth.^{[1][2]} This guide provides a detailed comparison of two prominent MCT1 inhibitors, **AR-C141990 hydrochloride** and the clinical-stage compound AZD3965, to aid researchers in selecting the appropriate tool for their preclinical studies.

Executive Summary

Both **AR-C141990 hydrochloride** (and its close analog AR-C155858) and AZD3965 are potent and selective inhibitors of MCT1. AZD3965 has advanced to Phase I clinical trials and has been extensively characterized in various cancer models.^[3] Data for **AR-C141990 hydrochloride** is less abundant in the public domain; therefore, data from its well-studied analog, AR-C155858, is included for a more comprehensive comparison. Both compounds demonstrate efficacy in inhibiting lactate transport, leading to antiproliferative effects in cancer cells that are dependent on MCT1 for lactate efflux.^{[1][4]} A key differentiator appears to be their cellular uptake mechanism, with AR-C155858 showing characteristics of a substrate for MCT1, while AZD3965 appears to enter cells via passive diffusion.^{[4][5]} The choice between these inhibitors may depend on the specific experimental context, such as the desired mechanism of cellular entry and the need for a clinically relevant compound.

Data Presentation: Quantitative Comparison of MCT1 Inhibitors

The following tables summarize the available quantitative data for AR-C155858 (as an analog for **AR-C141990 hydrochloride**) and AZD3965.

Table 1: Inhibitor Potency and Selectivity

Parameter	AR-C155858	AZD3965	Reference
MCT1 Ki	2.3 nM	1.6 nM	[4][6]
MCT2 Ki	>10 nM	~9.6 nM (6-fold selective for MCT1)	[6][7]
MCT3/4 Inhibition	No significant inhibition	No significant inhibition at 10 µM	[1][4]

Table 2: In Vitro Efficacy (Cell Growth Inhibition)

Cell Line	Cancer Type	AZD3965 GI50	Reference
Raji	Burkitt's Lymphoma	3.91 ± 1.37 nM	[8]
WSU-DLCL-2	Diffuse Large B-cell Lymphoma	Not specified, but sensitive	[1]
Karpas-422	Diffuse Large B-cell Lymphoma	Not specified, but sensitive	[1]
HBL-1	Diffuse Large B-cell Lymphoma	Relatively resistant (expresses MCT4)	[1]
HT	Diffuse Large B-cell Lymphoma	Relatively resistant (expresses MCT4)	[1]

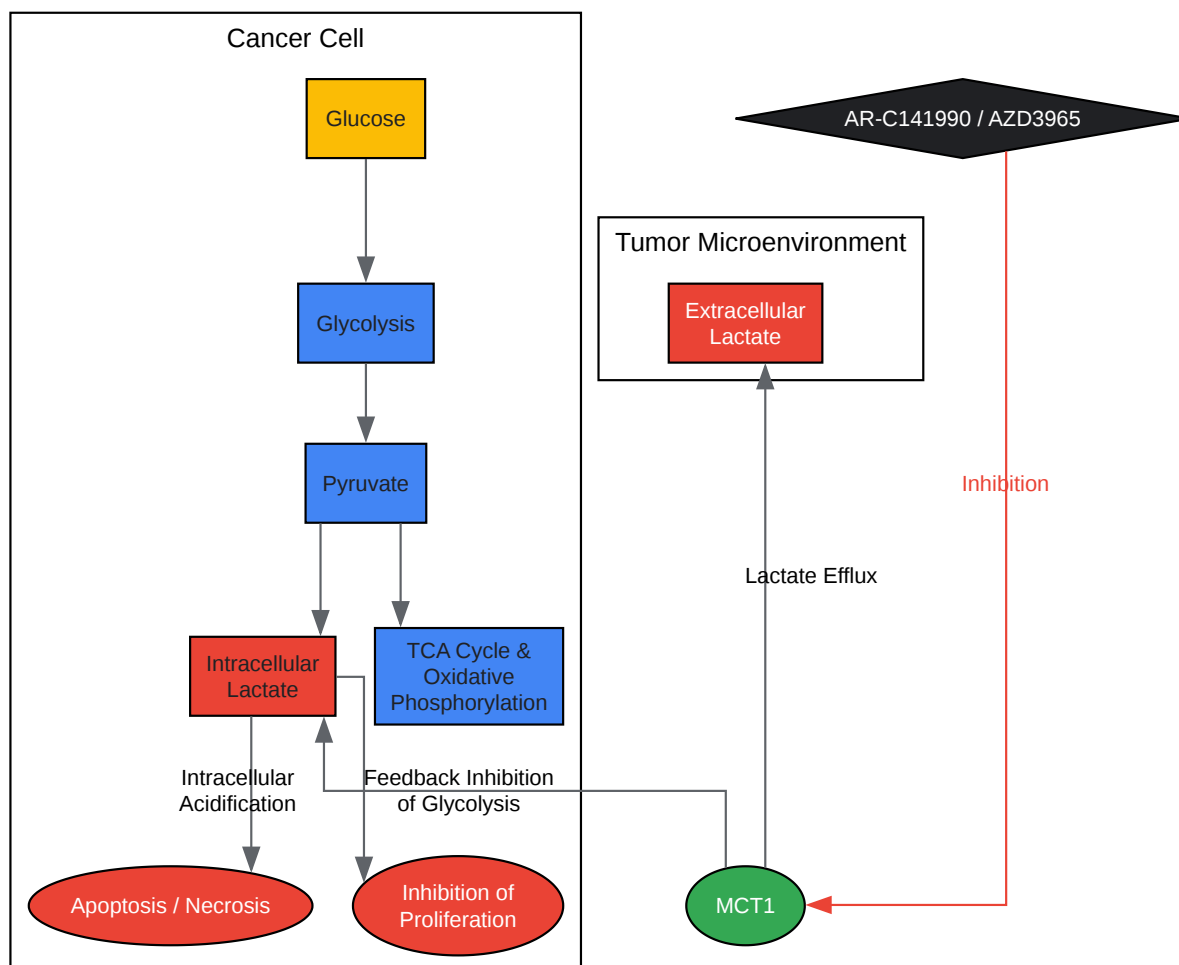
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)

Cancer Model	Inhibitor	Dosing Regimen	Tumor Growth Inhibition	Reference
Raji xenograft	AZD3965	100 mg/kg, p.o., twice daily	85%	[1]
COR-L103 xenograft	AZD3965	100 mg/kg, p.o.	Significant reduction	[9]
Raji xenograft	AZD3965	50 mg/kg, p.o., twice daily for 5 days	Significant reduction in tumor volume	[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by MCT1 inhibition and a general workflow for evaluating MCT1 inhibitors.

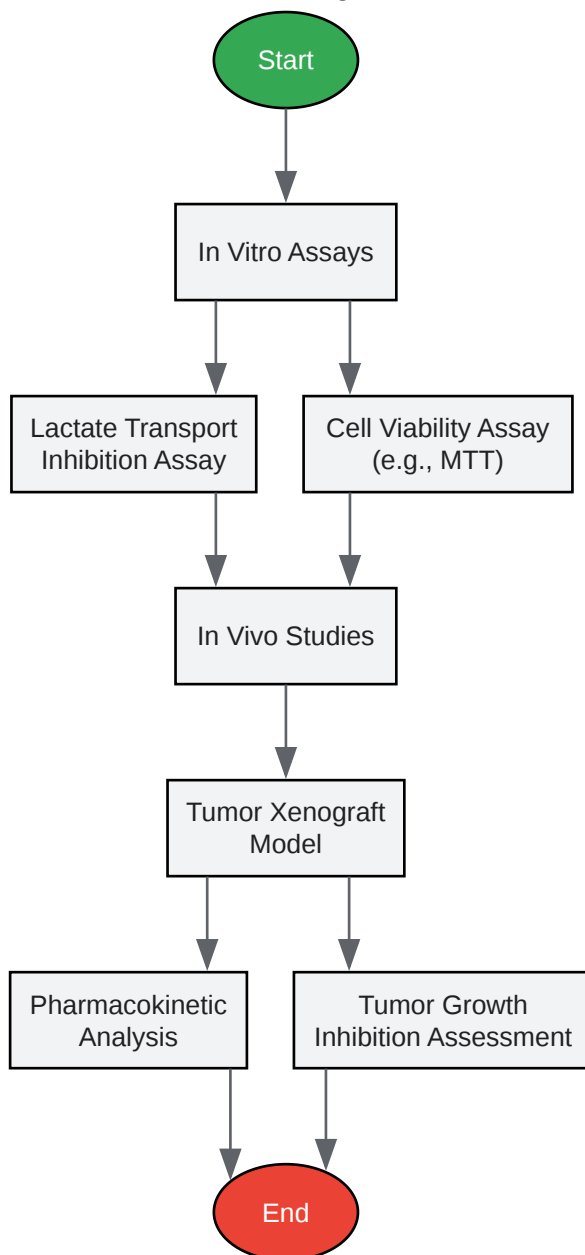
MCT1 Inhibition and Downstream Effects



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Mechanism of MCT1 Inhibition in Cancer Cells.

Workflow for Evaluating MCT1 Inhibitors



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